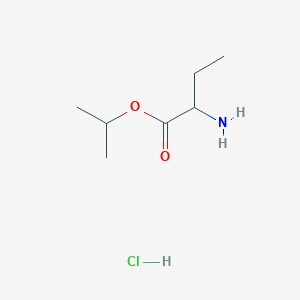

Propan-2-yl 2-aminobutanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

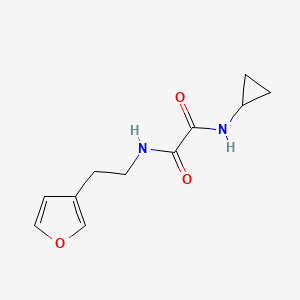

Propan-2-yl 2-aminobutanoate hydrochloride, also known as isopropyl 2-aminobutanoate hydrochloride, is a chemical compound with the CAS Number: 2470440-29-8 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for Propan-2-yl 2-aminobutanoate hydrochloride is1S/C7H15NO2.ClH/c1-4-6 (8)7 (9)10-5 (2)3;/h5-6H,4,8H2,1-3H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Propan-2-yl 2-aminobutanoate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 181.66 . The compound’s InChI code is1S/C7H15NO2.ClH/c1-4-6 (8)7 (9)10-5 (2)3;/h5-6H,4,8H2,1-3H3;1H .

Scientific Research Applications

Anticonvulsant Activity The synthesis and evaluation of ester based on l-menthol and phenibut, specifically (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, have revealed potential anticonvulsant properties. This compound was obtained using N,N′-dicyclohexylcarbodiimide as a coupling agent and demonstrated effectiveness in models of chemically- and electrically-induced seizures, highlighting its anticonvulsant profile (Nesterkina et al., 2022).

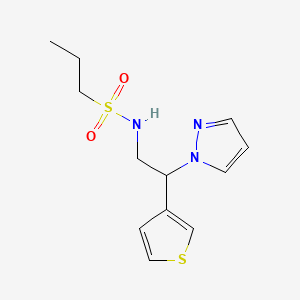

Antiprotozoal Activity Research on 4-aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates has produced a series of compounds with noted antiprotozoal activity. These compounds showed effectiveness against the multiresistant K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense, with their activities varying based on the amino substituents and the chain length of the acid moiety. This suggests their potential as therapeutic agents in treating infections caused by these protozoans (Weis et al., 2014).

Enantioselective Synthesis A study on the asymmetric alkynylation of chloral using a new, inexpensive chiral amino alcohol-based ligand, (1S,2S)-2-N,N-dimethylamino-1-(4-nitrophenyl)-3-(tert-butyloxy)propan-1-ol, highlights the efficiency of this compound in producing chiral adducts with high enantioselectivity. This pathway provides an effective method for synthesizing pharmaceutically important building blocks such as 2-hydroxy-4-phenylbutanoate and homophenylalanine with excellent enantiomeric excess (Jiang & Si, 2004).

Heavy Metal Retention Chitosan mercaptanes derivatives have been studied for their heavy metal retention capabilities, highlighting a potential application in environmental cleanup and water treatment. By using derivatives prepared from chitosan with mercaptoacetic acid and 1-chloro-2,3-epoxy propane propionic acid, researchers have demonstrated the efficacy of these compounds in retaining copper and mercury ions from solutions, offering a biodegradable and effective solution for heavy metal removal (Cardenas et al., 2001).

Safety and Hazards

properties

IUPAC Name |

propan-2-yl 2-aminobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-6(8)7(9)10-5(2)3;/h5-6H,4,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPZPJQJIKUEMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 2-aminobutanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2966703.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)

![2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2966714.png)

![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)